molecular formula C8H11NO2 B3280122 2-Amino-4-methoxy-5-methylphenol CAS No. 708967-30-0

2-Amino-4-methoxy-5-methylphenol

Cat. No. B3280122
M. Wt: 153.18 g/mol
InChI Key: CWYKSYUOYZKWRT-UHFFFAOYSA-N
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Patent
US07432258B2

Procedure details

5-Methyl-4-(methyloxy)-2-nitrophenol (3.65 g, 20 mmol) was dissolved in EtOAc (100 mL) and 200 mg of 5% Pd/C was added. The reaction vessel was evacuated and filled with N2. This process was repeated twice then filled with H2 at 1 atm, and stirred for 16 h. The mixture was filtered through a pad of celite, washed with EtOAc, and the solvent was removed via rotovap to give the title compound (3.0 g, 98%) as a white solid. MS (ES) m/e 154 [M+H]+.
Name
5-Methyl-4-(methyloxy)-2-nitrophenol
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([OH:8])[CH:7]=1>CCOC(C)=O.[Pd]>[NH2:9][C:5]1[CH:4]=[C:3]([O:12][CH3:13])[C:2]([CH3:1])=[CH:7][C:6]=1[OH:8]

Inputs

Step One
Name
5-Methyl-4-(methyloxy)-2-nitrophenol
Quantity
3.65 g
Type
reactant
Smiles
CC=1C(=CC(=C(C1)O)[N+](=O)[O-])OC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
filled with N2
ADDITION
Type
ADDITION
Details
This process was repeated twice then filled with H2 at 1 atm
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
the solvent was removed via rotovap

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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